Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
Description
Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]thiazole core substituted with a 4-(dimethylamino)benzamido group at position 2, a methyl group at position 6, and an ethyl carboxylate ester at position 5.
The base compound, ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1, C₉H₁₀N₂O₂S₂), serves as the precursor, where the amino group is replaced by the 4-(dimethylamino)benzamido moiety in the target molecule . This substitution introduces enhanced electron-donating properties and steric bulk, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylamino)benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-5-24-17(23)14-10(2)13-16(25-14)20-18(26-13)19-15(22)11-6-8-12(9-7-11)21(3)4/h6-9H,5H2,1-4H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHKDGFJWJEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamido Group: The thieno[2,3-d]thiazole intermediate is then subjected to acylation with 4-(dimethylamino)benzoyl chloride in the presence of a base like triethylamine (TEA) to introduce the benzamido group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the benzamido group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides can replace the dimethylamino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-d]thiazole ring
Reduction: Amino derivatives of the benzamido group
Substitution: Various substituted thieno[2,3-d]thiazole derivatives
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving thieno[2,3-d]thiazole derivatives.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]thiazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzamido group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues
(a) Ethyl 2-amino-6-methylthieno[2,3-d]thiazole-5-carboxylate (CAS 837407-87-1)
- Key Differences: The absence of the 4-(dimethylamino)benzamido group reduces steric hindrance and electron-donating capacity.
- Implications: The amino group in the base compound may offer simpler synthetic routes but lower stability in acidic or oxidative conditions compared to the benzamido-substituted derivative .
(b) Ethyl 4-(Dimethylamino)benzoate
- Key Differences: A simpler ester lacking the thienothiazole core.
- Implications: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization initiator systems due to its unhindered ester and dimethylamino groups, as demonstrated in resin cement studies .
(c) Methotrexate Derivatives (e.g., Methotrexate Dimethylamide)
- Key Differences: These compounds contain pteridine and glutamic acid moieties instead of thienothiazole.
- Implications: Methotrexate derivatives are clinically validated antifolates, highlighting the importance of aromatic heterocycles in drug design. However, the thienothiazole core in the target compound may offer novel binding interactions .
Functional Group and Reactivity Comparisons
Biological Activity
Chemical Structure and Properties
Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is characterized by its unique thieno-thiazole backbone, which is associated with various biological activities. The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno-thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
A notable study reported that thieno-thiazole derivatives exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins .
Antimicrobial Activity
Thieno-thiazole compounds have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by thieno-thiazole derivatives. For example, some studies suggest that these compounds may act as inhibitors of certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis .
Case Study 1: Antitumor Efficacy
In a preclinical study, this compound was tested against A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The study concluded that this compound could be a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of several thieno-thiazole derivatives, including this compound. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential for development as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are reported for synthesizing thieno[2,3-d]thiazole derivatives, and how can they be adapted for the target compound?
- Methodological Answer : The Gewald reaction is a cornerstone for synthesizing thiophene and thiazole derivatives. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (a precursor) can be synthesized via a Gewald reaction using ketones, sulfur, and cyanoacetates under reflux in ethanol . Adapting this for the target compound would involve:
- Introducing the 4-(dimethylamino)benzamido group via amidation reactions (e.g., coupling agents like EDC/HOBt).
- Optimizing substituent positions using regioselective alkylation or acylation (e.g., acetic acid/sodium acetate mixtures for cyclization ).
- Key conditions: Reflux in ethanol/DMF mixtures (4–6 hours), controlled stoichiometry of reactants, and purification via recrystallization (DMF/ethanol) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C-NMR : Essential for confirming substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, thiazole ring protons at δ 6.5–7.5 ppm) .
- HPLC : To assess purity (>98%) and monitor reaction progress .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (exact mass ± 0.001 Da) and fragmentation patterns .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing structurally similar thiazole derivatives with reported anticancer activity .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 4-(dimethylamino)benzamido group with electron-withdrawing (e.g., nitro, cyano) or bulky groups (e.g., isopropyl) to assess steric/electronic effects on target binding .
- Heterocycle modification : Replace the thieno[2,3-d]thiazole core with pyrido[2,3-d]thiazole or isoxazole derivatives (see synthetic protocols in ).
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or DNA topoisomerases .
Q. What experimental strategies resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .
- Cross-validate with analogs : Compare activity of the target compound with structurally defined derivatives (e.g., ethyl 4-methylthiazole-5-carboxylate analogs ).
Q. How can reaction conditions be optimized for intermediates like ethyl 2-amino-4-methylthiazole-5-carboxylate?
- Methodological Answer :
- Catalyst screening : Test bases (e.g., sodium acetate vs. triethylamine) for cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for yield and purity .
- Temperature control : Reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction times, higher yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
